(S)-P7C3-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

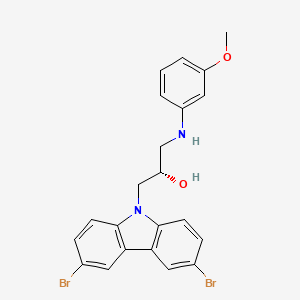

(2S)-1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICNUMXFWNCSJ-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC[C@@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-P7C3-OMe: A Technical Guide to its Discovery, Synthesis, and Neuroprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-P7C3-OMe is a member of the promising P7C3 class of aminopropyl carbazole (B46965) compounds, which have demonstrated significant neuroprotective and proneurogenic properties. Discovered through an unbiased in vivo screen, the P7C3 series of molecules, including this compound, represents a novel therapeutic avenue for a range of neurological disorders. This technical guide provides an in-depth overview of the discovery of this compound, its chemical synthesis, and its mechanism of action centered on the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development in this field.

Discovery of the P7C3 Class of Compounds

The journey to identify the P7C3 class of neuroprotective agents began with a target-agnostic in vivo screen in mice. This innovative approach aimed to identify compounds that could enhance adult hippocampal neurogenesis, a process critical for learning and memory and implicated in various neurological diseases.[1][2]

The Unbiased in vivo Screen

The screen was designed to identify molecules that could either increase the proliferation of neural stem cells or enhance the survival of newborn neurons.[3] A library of 1,000 small molecules was organized into 100 pools of 10 compounds each.[1] These pools were administered to mice, and the extent of neurogenesis was quantified by measuring the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of newly divided cells in the dentate gyrus of the hippocampus.[4][5]

Several pools demonstrated a significant increase in the number of BrdU-positive cells. Subsequent deconvolution of these active pools, by testing each of the 10 compounds individually, led to the identification of eight structurally distinct proneurogenic molecules.[2] Among these, compound #3 from pool #7, accordingly named P7C3, was selected for further development due to its favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[1][2]

Further studies revealed that P7C3's proneurogenic effect was primarily due to its ability to protect newborn neurons from apoptosis, rather than stimulating neural stem cell proliferation.[4][6] This discovery of a compound with potent neuroprotective properties through an unbiased screen highlighted the potential of this approach in identifying novel therapeutics for neurodegenerative diseases.[7]

Chemical Synthesis of this compound

While the initial discovery focused on the racemic mixture of P7C3, subsequent structure-activity relationship (SAR) studies led to the development of more potent analogs, including P7C3-OMe. It was determined that the biological activity of many P7C3 analogs resides in a single enantiomer. For P7C3-OMe, the (R)-enantiomer is reported to be the more active form. However, for the purpose of this technical guide, which focuses on this compound, a general enantioselective synthetic approach is described, which can be adapted to produce the desired (S)-enantiomer.

The enantioselective synthesis of P7C3 analogs often involves the use of a chiral starting material or a chiral catalyst to introduce the stereocenter. A common strategy for synthesizing aminopropyl carbazoles involves the reaction of a carbazole derivative with a chiral epoxide or a related three-carbon synthon.

A representative, though not explicitly detailed for this compound, enantioselective synthesis approach is as follows:

-

Step 1: Preparation of the Chiral Intermediate. A chiral starting material, such as (S)-glycidyl nosylate (B8438820), can be used to introduce the desired stereochemistry.

-

Step 2: Nucleophilic Opening of the Epoxide. The carbazole nitrogen, after deprotonation with a suitable base, acts as a nucleophile to open the epoxide ring of the chiral intermediate. This reaction establishes the C-N bond and incorporates the chiral aminopropanol (B1366323) backbone.

-

Step 3: Functional Group Manipulations. Subsequent steps would involve the conversion of the nosylate group to an amine and the introduction of the methoxy-substituted phenyl group via standard chemical transformations, such as nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

Mechanism of Action: Activation of NAMPT

A pivotal breakthrough in understanding the neuroprotective effects of the P7C3 class of compounds was the identification of their molecular target. Through a series of sophisticated experiments, including the use of a photo-crosslinking probe derived from a P7C3 analog, nicotinamide phosphoribosyltransferase (NAMPT) was identified as the direct binding partner.[3][4]

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[9] NAD+ is a crucial coenzyme involved in numerous cellular processes, including redox reactions, energy metabolism, and as a substrate for enzymes like sirtuins and PARPs, which play critical roles in cell survival and DNA repair.[1]

The NAMPT-NAD+ Signaling Pathway

This compound and other active P7C3 analogs enhance the enzymatic activity of NAMPT.[4] This activation leads to an increase in the intracellular levels of NAD+, particularly under conditions of cellular stress where NAD+ levels are often depleted.[6] The restoration of NAD+ pools is believed to be the central mechanism through which P7C3 compounds exert their neuroprotective effects.

Experimental Protocols

In Vivo Hippocampal Neurogenesis Assay

This assay was central to the discovery of the P7C3 class of compounds.

Protocol Outline:

-

Animal Model: Adult male C57BL/6 mice are typically used.

-

Compound Administration: this compound is administered daily for a specified period (e.g., 7 days) via oral gavage or intraperitoneal (IP) injection.

-

BrdU Labeling: To label dividing cells, mice are co-administered with BrdU (50 mg/kg, IP) daily during the treatment period.[10]

-

Tissue Processing: Following the treatment period, mice are euthanized, and their brains are collected after transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Immunohistochemistry: Brains are sectioned, and immunohistochemistry is performed using an anti-BrdU antibody to visualize the newly generated cells. Co-staining with neuronal markers (e.g., NeuN or Doublecortin) is used to confirm the neuronal phenotype of the BrdU-positive cells.

-

Quantification: The number of BrdU-positive cells in the dentate gyrus is quantified using unbiased stereological methods.

NAMPT Activity Assay

This biochemical assay is used to confirm the direct effect of this compound on the enzymatic activity of NAMPT.

Protocol Outline:

-

Reagents: Purified recombinant human NAMPT, Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP), ATP, Nicotinamide mononucleotide adenylyltransferase (NMNAT), Alcohol dehydrogenase (ADH), and Ethanol.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Purified NAMPT is pre-incubated with varying concentrations of this compound.

-

Enzymatic Reaction: The reaction is initiated by adding the substrates, NAM and PRPP.

-

Coupled Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT. Subsequently, in the presence of ethanol, ADH reduces NAD+ to NADH.

-

Measurement: The fluorescence of the generated NADH is measured at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.[11] The increase in fluorescence is directly proportional to the NAMPT activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the neuroprotective efficacy of the P7C3 class of compounds.

Table 1: In Vivo Neuroprotective Efficacy of P7C3 Analogs

| Compound | Animal Model | Dosage | Outcome | Reference |

| P7C3-A20 | Traumatic Brain Injury (Mouse) | 10 mg/kg/day | Significant reduction in contusion volume | [5] |

| (-)-P7C3-S243 | Blast-induced TBI (Mouse) | 3, 10, 30 mg/kg/day | Complete protection of spatial memory | [6][12] |

| P7C3-A20 | Parkinson's Disease (MPTP model) | 5 mg/kg/day | Protection of dopaminergic neurons | [3] |

| P7C3-A20 | Hypoxic-Ischemic Encephalopathy (Rat) | 5, 10 mg/kg | Reduced infarct volume, improved motor function | [13] |

Table 2: Effect of P7C3 Analogs on Hippocampal Neurogenesis

| Compound | Condition | Dosage | Effect on BrdU+ cells | Reference |

| P7C3 | Normal mice (ICV infusion) | - | ~100% increase | [10] |

| P7C3-A20 | Normal mice (ICV infusion) | - | ~160% increase | [10] |

| P7C3-A20 | Traumatic Brain Injury (Mouse) | 10 mg/kg | Significant increase in surviving newborn neurons | [6] |

| P7C3-A20 | Aged Rhesus Monkeys (oral) | - | Elevated survival of hippocampal BrdU+ cells | [14] |

Conclusion and Future Directions

This compound and the broader P7C3 class of compounds represent a significant advancement in the field of neuroprotective therapeutics. Their discovery through an unbiased in vivo screen and the subsequent elucidation of their mechanism of action involving the activation of the critical enzyme NAMPT provide a solid foundation for further drug development. The data presented in this technical guide underscore the potent neuroprotective and proneurogenic effects of these molecules across various models of neurological injury and disease.

Future research should focus on a number of key areas:

-

Optimization of an Enantioselective Synthesis for this compound: A robust and scalable synthesis is crucial for further preclinical and clinical development.

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary.

-

Exploration of Downstream Effectors: Further investigation into the downstream signaling pathways activated by the P7C3-mediated increase in NAD+ will provide deeper insights into its neuroprotective mechanisms.

-

Clinical Translation: Given the promising preclinical data, the ultimate goal is to translate these findings into effective therapies for patients suffering from neurodegenerative diseases and traumatic brain injuries.

The continued investigation of this compound and its analogs holds great promise for addressing the significant unmet medical need for effective neuroprotective treatments.

References

- 1. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy | eLife [elifesciences.org]

- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective efficacy of P7C3 compounds in primate hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of (S)-P7C3-OMe and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The aminopropyl carbazole (B46965) P7C3 class of compounds has emerged as a promising new avenue for the development of neuroprotective therapeutics. Discovered through an unbiased in vivo screen for agents that enhance adult hippocampal neurogenesis, these compounds have demonstrated remarkable efficacy in various models of neurodegenerative diseases and neuronal injury.[1][2][3] At the core of this promising class of molecules is the exploration of their structure-activity relationships (SAR), which has guided the development of more potent and drug-like analogs. This technical guide provides a comprehensive overview of the SAR studies of (S)-P7C3-OMe and related compounds, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways.

Core Structure and Mechanism of Action

The foundational structure of the P7C3 series consists of a carbazole head, an aminopropyl linker with a hydroxyl group, and a phenyl tail. SAR studies have revealed that modifications to each of these regions can significantly impact the neuroprotective activity of the compounds.

A pivotal breakthrough in understanding the mechanism of action of the P7C3 class was the discovery that they function by activating Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway.[1][2][4] By enhancing NAMPT activity, P7C3 and its active analogs boost intracellular NAD+ levels, which are often depleted in neurodegenerative conditions.[1][4][5] This restoration of NAD+ is crucial for cellular energy metabolism and the function of NAD+-dependent enzymes like sirtuins, which play a role in cell survival and DNA repair.[2]

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from various SAR studies, highlighting the impact of chemical modifications on the neuroprotective and NAMPT-activating effects of P7C3 analogs.

Table 1: Modifications of the Carbazole Moiety

| Compound | Modification from P7C3 | Relative in vivo Neurogenic Activity |

| P7C3 | Dibromo-carbazole | Baseline |

| 6 | Unsubstituted carbazole | Nearly inactive |

| 9 | Monobromo-monomethyl-carbazole | Equivalent |

| P7C3-S184 | Dichloro-carbazole | Inactive |

Data synthesized from multiple sources indicating the importance of the halogen substitutions on the carbazole ring for activity.[3][6][7]

Table 2: Modifications of the Linker Region

| Compound | Modification from P7C3 | Relative in vivo Neurogenic Activity |

| P7C3 | Secondary alcohol | Baseline |

| 5 | No hydroxyl group | Reduced activity |

| 5 | Additional methylene (B1212753) between hydroxyl and carbazole | Reduced activity |

| P7C3-A20 | Fluorine substitution for hydroxyl | Improved activity |

| 15 | Tertiary alcohol | Reduced activity |

Data indicate that a secondary alcohol or a bioisosteric fluorine at this position is optimal for activity.[3][6]

Table 3: Modifications of the Phenyl/Aniline Moiety

| Compound | Modification from P7C3 | Relative in vivo Neurogenic Activity |

| P7C3 | Aniline | Baseline |

| 4 | No N-phenyl ring | Reduced activity |

| P7C3-OMe | Anisidine (methoxy-substituted aniline) | Equivalent |

| P7C3A29 | Pyrazole | Reduced activity |

| (-)-P7C3-S243 | 6-methoxypyridin-2-amine | Improved druglike properties |

Modifications to the terminal aromatic ring are generally well-tolerated, with some substitutions leading to improved properties.[1][3][8][9]

Table 4: Stereochemistry and Activity

| Compound | Enantiomer | Relative in vivo Neurogenic Activity | Relative NAMPT Activation |

| P7C3-OMe | R | Majority of activity | Less active |

| P7C3-OMe | S | Less active | More active |

| (-)-P7C3-S243 | (-) / (S) | Active enantiomer | More active |

| (+)-P7C3-S243 | (+) / (R) | Less active enantiomer | Less active |

Stereochemistry plays a critical role, with the (S) or (-) enantiomers generally showing greater activity, particularly in NAMPT activation.[1][3][8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P7C3 analogs. The following are protocols for key experiments cited in the literature.

1. In Vivo Hippocampal Neurogenesis Assay

This assay is the foundational screen used to identify and validate the proneurogenic activity of P7C3 and its analogs.

-

Animals: Adult male C57BL/6J mice.

-

Procedure:

-

Test compounds are administered to mice, often via intraperitoneal (IP) injection or oral gavage, daily for a period of 7 days.

-

To label newly born neurons, mice are co-administered with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that incorporates into the DNA of dividing cells.

-

After the treatment period, mice are euthanized, and brain tissue is collected.

-

Brains are sectioned and subjected to immunohistochemistry using an antibody against BrdU to identify and quantify the number of newly generated cells in the subgranular zone of the dentate gyrus.

-

The number of BrdU-positive cells is compared between vehicle-treated and compound-treated groups to determine the proneurogenic effect.[3]

-

2. Doxorubicin-Mediated Cell Toxicity Assay

This cell-based assay serves as a surrogate for neuroprotection and is used to assess the ability of P7C3 analogs to protect cells from NAD+ depletion-induced death.

-

Cell Line: U2OS cells are commonly used.

-

Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

Cells are treated with doxorubicin (B1662922) to induce NAD+ depletion and subsequent cell death.

-

Concurrently or subsequently, cells are treated with various concentrations of the test P7C3 analog.

-

After a set incubation period (e.g., 48 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The ability of the test compound to rescue cells from doxorubicin-induced toxicity is quantified and compared to controls.[1]

-

3. In Vitro NAMPT Enzymatic Activity Assay

This assay directly measures the effect of P7C3 analogs on the enzymatic activity of NAMPT.

-

Reagents: Purified recombinant NAMPT enzyme, nicotinamide (NAM), ATP, and phosphoribosyl pyrophosphate (PRPP). The product, nicotinamide mononucleotide (NMN), is then converted to NAD+, which can be measured. A coupled enzyme system, often involving NMNAT and alcohol dehydrogenase (ADH), is used to measure NADH appearance at OD340nm.[1]

-

Procedure:

-

The NAMPT enzyme is incubated in a reaction buffer containing its substrates (NAM and PRPP) and the test compound at various concentrations.

-

The reaction is allowed to proceed for a specified time.

-

The rate of the reaction is determined by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

The reaction rate in the presence of the test compound is normalized to the rate of a control reaction without the compound to determine the fold activation of NAMPT.[1]

-

4. In Vivo Binding Competition Assay

This assay is used to determine if P7C3 analogs bind to the same target as a known photo-crosslinking probe.

-

Cell Line: H2122 cells.

-

Probe: P7C3-S326, a derivative containing a benzophenone (B1666685) for photo-crosslinking and an alkyne for CLICK chemistry.

-

Procedure:

-

H2122 cells are incubated with the P7C3-S326 probe in the presence or absence of a competing P7C3 analog.

-

The cells are exposed to UV light to induce crosslinking of the probe to its protein target.

-

Cells are lysed, and the lysates are subjected to a CLICK reaction to attach a fluorescent dye (e.g., Alexa 532) to the alkyne moiety of the probe.

-

The samples are run on an SDS-PAGE gel, and the fluorescence of the protein-probe complex is visualized and quantified.

-

A reduction in fluorescence intensity in the presence of a competing analog indicates that it binds to the same target as the probe.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound research.

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for the doxorubicin-mediated cell toxicity assay.

Caption: Logical relationship in P7C3 structure-activity studies.

This guide provides a foundational understanding of the structure-activity relationships governing the P7C3 class of neuroprotective compounds. The presented data and protocols offer a starting point for researchers aiming to design and evaluate novel analogs with improved therapeutic potential. Continued exploration of this chemical space holds significant promise for the development of effective treatments for a range of devastating neurological disorders.

References

- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuroprotective compound P7C3-A20 promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-P7C3-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-P7C3-OMe is a promising aminopropyl carbazole (B46965) derivative with demonstrated neuroprotective and proneurogenic effects. As a potential therapeutic candidate for neurodegenerative diseases, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and overall drug design. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and illustrates its primary signaling pathway.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. The following tables summarize the available data for P7C3-OMe. It is critical to note that specific experimental data for the (S)-enantiomer is limited in publicly accessible literature. Much of the available information pertains to the racemic mixture or the (R)-enantiomer.

| Property | Value | Source/Notes |

| Molecular Formula | C22H20Br2N2O2 | Based on the structure of the (R)-enantiomer, which is identical for the (S)-enantiomer.[1][2] |

| Molecular Weight | 504.22 g/mol | Based on the structure of the (R)-enantiomer, which is identical for the (S)-enantiomer.[1][2] |

| Melting Point | Data not available | Specific melting point for this compound is not reported in the reviewed literature. |

| Boiling Point | Data not available | Not typically determined for solid compounds of this nature. |

| pKa | Data not available | The molecule contains basic nitrogen atoms, suggesting it will have one or more pKa values. |

| LogP | Data not available | The carbazole structure suggests a lipophilic character. |

Table 1: General Physicochemical Properties of P7C3-OMe

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | 30.0 mg/mL (59.50 mM) | Data for P7C3-OMe (enantiomer not specified).[1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 33 mg/mL | Data for (R)-P7C3-OMe.[2] Another source reports 30.0 mg/mL (59.50 mM) for P7C3-OMe.[1] |

| Ethanol | 1.0 mg/mL (1.98 mM) | Data for P7C3-OMe (enantiomer not specified).[1] |

| Aqueous Buffers | Data not available | Aqueous solubility is a critical parameter for oral bioavailability and is expected to be low for this class of compounds. |

Table 2: Solubility of P7C3-OMe

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a small molecule drug candidate like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[3][4] For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[5][6]

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.[3][7]

-

Heating: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1-2 °C per minute, near the expected melting point.[5]

-

Observation: The temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]

Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10]

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitation: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[9]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Calibration: A standard curve of known concentrations of this compound is used to quantify the amount in the saturated solution.

pKa Determination

The ionization constant (pKa) is essential for predicting a drug's behavior at different physiological pH values, which influences its solubility, permeability, and target binding.[11] Potentiometric titration is a common and accurate method for pKa determination.[11][12][13][14]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if necessary due to low aqueous solubility). The ionic strength is kept constant with a background electrolyte like KCl.[12]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.[12][14]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.[12][14]

-

Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[11][14]

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[15] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[15][16][17][18]

Methodology: RP-HPLC Method

-

Column and Mobile Phase: A reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.[18]

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R_) are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') versus the known LogP values. The capacity factor is calculated as k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.[17]

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Calculation: The log k' for this compound is calculated, and its LogP value is determined by interpolation from the calibration curve.

Signaling Pathway

The P7C3 class of compounds, including this compound, exerts its neuroprotective effects by activating Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway.[19][20][21][22][23] This activation leads to an increase in cellular NAD+ levels, which is crucial for various cellular processes, including energy metabolism and DNA repair.

References

- 1. medkoo.com [medkoo.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. Melting Point Test - CD Formulation [formulationbio.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. thinksrs.com [thinksrs.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. westlab.com [westlab.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 17. researchgate.net [researchgate.net]

- 18. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promegaconnections.com [promegaconnections.com]

- 23. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Initial In Vivo Discovery of the P7C3 Class of Neuroprotective Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the initial target-agnostic, in vivo screening process that led to the discovery of P7C3, a novel aminopropyl carbazole (B46965) with potent neuroprotective properties. It covers the foundational experiments, key quantitative outcomes, and the elucidated mechanism of action.

Executive Summary

The discovery of the P7C3 class of compounds represents a significant advancement in the search for neurotherapeutics. Identified through an unbiased in vivo screen in mice, P7C3 was selected from a library of 1,000 small molecules for its ability to enhance the net magnitude of adult hippocampal neurogenesis.[1][2] Subsequent investigations revealed that its primary mechanism is not the promotion of neural proliferation, but rather the potent inhibition of apoptosis in newborn neurons.[3][4] This neuroprotective effect is mediated by the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[5][6][7] P7C3 and its more potent analogs, such as P7C3-A20, are orally bioavailable, cross the blood-brain barrier, and have demonstrated efficacy in a wide range of preclinical models of neurodegenerative diseases and injury, including Parkinson's disease, traumatic brain injury (TBI), and age-related cognitive decline.[3][8]

The Initial In Vivo Screening

The search for P7C3 was predicated on a target-agnostic approach, moving away from hypothesis-driven discovery to a phenotypic screen in living animals.[3] The primary goal was to identify compounds that could increase the number of new neurons in the adult hippocampus, a region critical for learning and memory.

Experimental Protocol: High-Throughput In Vivo Screen

-

Model: Adult male mice were used for the screen. To maintain consistently low baseline neurogenesis, animals were singly housed without environmental enrichment.[9]

-

Compound Library: A collection of 1,000 drug-like small molecules was selected for screening.[2][7]

-

Administration: For the initial screen, compounds were formulated into pools of 10 and administered via intracerebroventricular (ICV) infusion over a 7-day period.[10]

-

Proliferation Marker: During the 7-day treatment period, mice received daily injections of bromodeoxyuridine (BrdU), a thymidine (B127349) analog that incorporates into the DNA of dividing cells, thereby labeling newborn cells.[11]

-

Screening Endpoint: The primary endpoint was an increase in the number of BrdU-positive (BrdU+) cells in the subgranular zone (SGZ) of the dentate gyrus, a key neurogenic niche in the brain.[2]

-

Hit Identification: Pooled compounds that showed a proneurogenic effect were subsequently deconvoluted, and each of the 10 compounds was tested individually to identify the active molecule. This process identified eight initial proneurogenic chemicals, from which P7C3 was selected for its favorable pharmacological properties.[2][11]

Screening Workflow Visualization

Caption: Workflow of the target-agnostic in vivo screen leading to the identification of P7C3.

Elucidating the Neuroprotective Mechanism

The initial screen confirmed P7C3's ability to increase the net number of newborn neurons. The next critical step was to determine whether this was due to increased cell proliferation or decreased cell death (apoptosis).

Experimental Protocol: BrdU Pulse-Chase Study

To distinguish between these two possibilities, a BrdU pulse-chase experiment was designed.[3]

-

Acclimation and Dosing: Mice were first administered P7C3 for a sufficient period to achieve steady-state levels in the brain.

-

Pulse: A single injection of BrdU was administered to label the population of cells proliferating at that specific time point.

-

Chase: P7C3 administration was continued for a 30-day "chase" period.

-

Time-Point Analysis: Cohorts of mice were analyzed at three key time points:

-

1 Hour Post-BrdU: To measure the immediate effect on cell proliferation.

-

5 Days Post-BrdU: A point by which approximately 40% of newborn cells typically undergo apoptosis.[10]

-

30 Days Post-BrdU: To assess the long-term survival and maturation of the labeled cohort of cells.

-

-

Endpoint: The number of BrdU+ cells in the dentate gyrus was quantified at each time point and compared between P7C3-treated and vehicle-treated groups.

Quantitative Data: Neurogenesis Pulse-Chase

The results of the pulse-chase study unequivocally demonstrated that P7C3 enhances neuron survival rather than proliferation.[3]

| Time Point Post-BrdU Injection | Observation | Conclusion |

| 1 Hour | No significant difference in the number of BrdU+ cells between P7C3 and vehicle groups. | P7C3 does not increase neural stem cell proliferation. |

| 5 Days | P7C3-treated animals showed a 25% increase in BrdU+ cells compared to the vehicle group. | P7C3 protects newborn neurons from early-stage apoptosis. |

| 30 Days | The P7C3-treated group exhibited a 500% increase in BrdU+ cells compared to the vehicle group. | P7C3 dramatically enhances the long-term survival of newborn neurons. |

Data summarized from Pieper et al.[3]

Pulse-Chase Experimental Timeline Visualization

Caption: Timeline of the BrdU pulse-chase experiment to assess P7C3's mechanism.

The P7C3 Signaling Pathway and Downstream Effects

Years after its initial discovery, the molecular target of P7C3 was identified.[5] This provided a biochemical basis for its potent neuroprotective effects.

Mechanism of Action: Activation of NAMPT

-

Target Identification: Using photocrosslinking and click chemistry, P7C3 was found to bind directly to Nicotinamide Phosphoribosyltransferase (NAMPT).[5][7]

-

Biochemical Function: NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[6][12] NAD+ is an essential coenzyme for cellular energy metabolism and a critical substrate for enzymes involved in DNA repair and cell survival.

-

Cellular Effect: By binding to and activating NAMPT, P7C3 enhances the flux of nicotinamide through the salvage pathway, thereby boosting intracellular NAD+ levels.[7] This enhancement of NAD+ biosynthesis is thought to protect neurons from apoptosis, especially under conditions of cellular stress where NAD+ levels would otherwise be depleted.[5][13]

Signaling Pathway Visualization

Caption: P7C3 activates the NAMPT-mediated NAD+ salvage pathway to promote neuron survival.

Preclinical Efficacy in Disease Models

To validate the hypothesis that P7C3's anti-apoptotic activity could be broadly neuroprotective, the compound and its optimized analogs were tested in a model of Parkinson's disease.

Experimental Protocol: MPTP Mouse Model of Parkinson's Disease

-

Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) was used to induce the selective death of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.

-

Treatment Paradigm: Critically, treatment with P7C3 analogs was initiated a full 24 hours after the final dose of the MPTP toxin.[3] This was done to ensure the observed effects were genuinely neuroprotective rather than a result of interfering with toxin uptake or metabolism.

-

Endpoint: The primary outcome was the survival of tyrosine hydroxylase-positive (TH+) dopaminergic neurons in the substantia nigra pars compacta (SNc), assessed via immunohistochemistry.[3]

Quantitative Data: Neuroprotection in Parkinson's Model

The results showed a dose-dependent rescue of dopaminergic neurons by P7C3 analogs.[3]

| Compound | Daily Dose (IP) | Outcome on TH+ Neurons in SNc |

| (-)-P7C3-S243 | 1 mg/kg | Evidence of neuroprotective efficacy. |

| (-)-P7C3-S243 | 5 mg/kg | Nearly complete rescue of TH+ neurons. |

| P7C3-A20 | 5 mg/kg | Significant preservation of TH+ neurons. |

| (+)-P7C3-S243 | 5 mg/kg | The inactive enantiomer showed no protective effect. |

Data summarized from Pieper et al.[3]

Conclusion

The discovery of P7C3 through a target-agnostic in vivo screen is a compelling example of successful phenotypic drug discovery for complex neurological disorders. The initial screen identified a lead compound with desirable pharmacological properties, and subsequent mechanistic studies pinpointed its role as an activator of the critical NAMPT-NAD+ salvage pathway. The potent anti-apoptotic and neuroprotective effects observed in the initial discovery phase have since been validated in numerous preclinical models of CNS disease and injury, establishing the P7C3 class of compounds as a promising therapeutic strategy for a range of neurodegenerative conditions.[14]

References

- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of a proneurogenic, neuroprotective chemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P7C3 - Wikipedia [en.wikipedia.org]

- 7. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. promegaconnections.com [promegaconnections.com]

- 12. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of P7C3 against spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective efficacy of P7C3 compounds in primate hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Proneurogenic and Neuroprotective Properties of P7C3 Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P7C3 series of aminopropyl carbazole (B46965) compounds represents a promising class of neuroprotective and proneurogenic agents with significant therapeutic potential for a range of neurological disorders. Discovered through an unbiased in vivo screen for enhancers of hippocampal neurogenesis, these compounds have demonstrated robust efficacy in preclinical models of neurodegenerative diseases, traumatic brain injury, and age-related cognitive decline. The primary mechanism of action for P7C3 compounds involves the allosteric activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, P7C3 compounds increase intracellular NAD+ levels, a critical coenzyme for cellular energy metabolism and a key substrate for sirtuins, including SIRT1, which play vital roles in promoting cell survival and mitigating apoptosis. This technical guide provides an in-depth overview of the P7C3 compounds, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows.

Introduction

Neurodegenerative diseases and acute neuronal injury pose a significant and growing challenge to public health. The discovery of small molecules capable of both protecting existing neurons from damage and promoting the generation of new neurons is a paramount goal in neuropharmacology. The P7C3 class of compounds, including the lead compound P7C3 and its more potent analogs P7C3-A20 and (-)-P7C3-S243, has emerged from a target-agnostic screening approach, demonstrating remarkable neuroprotective and proneurogenic effects.[1][2] These compounds are orally bioavailable, readily cross the blood-brain barrier, and exhibit a favorable safety profile in preclinical models.[1][2][3] This whitepaper will delve into the technical details of the P7C3 compounds, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: The NAMPT-NAD+-SIRT1 Axis

The neuroprotective and proneurogenic effects of P7C3 compounds are primarily attributed to their ability to activate nicotinamide phosphoribosyltransferase (NAMPT).[4][5] NAMPT is the pivotal enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[6][7] NAD+ is an essential coenzyme in cellular redox reactions and a required substrate for several enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).

By allosterically activating NAMPT, P7C3 compounds lead to a significant increase in intracellular NAD+ levels.[7][8] This elevation of NAD+ has several beneficial downstream effects, most notably the activation of SIRT1, a NAD+-dependent deacetylase. SIRT1 plays a crucial role in promoting neuronal survival by deacetylating and activating various transcription factors and cofactors involved in stress resistance and anti-apoptotic pathways. The enhanced NAMPT activity and subsequent NAD+ production counteract the NAD+ depletion often observed in neurodegenerative conditions and after neuronal injury.[7]

Figure 1: P7C3 Signaling Pathway. Max Width: 760px.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of P7C3 and its analogs.

Table 1: In Vitro Efficacy of P7C3 Compounds

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| P7C3 | Doxorubicin-induced toxicity | U2OS | Not specified | [8] |

| P7C3-A20 | Doxorubicin-induced toxicity | U2OS | Not specified | [8] |

| P7C3 | Anti-proliferative (glioma) | U87MG | ~35 µM | [3] |

| P7C3 | Anti-proliferative (glioma) | U118MG | ~35 µM | [3] |

| P7C3 | Anti-proliferative (renal carcinoma) | 786-O | 23.83 µM | [1] |

| P7C3 | Anti-proliferative (renal carcinoma) | Caki-1 | 23.72 µM | [1] |

| P7C3-A20 | hERG channel inhibition | HEK293 | >10 µM | [8] |

| (-)-P7C3-S243 | hERG channel inhibition | HEK293 | >10 µM | [8] |

Table 2: In Vivo Efficacy of P7C3 Compounds in Neuroprotection and Neurogenesis

| Compound | Model | Species | Dose | Outcome | Reference |

| P7C3 | Hippocampal Neurogenesis | Mouse | 5 mg/kg/day (oral) | ~2-fold increase in BrdU+ cells | [4] |

| P7C3 | Age-related cognitive decline | Rat | 10 mg/kg/day (oral) | Improved performance in Morris water maze | [9] |

| P7C3-A20 | Traumatic Brain Injury (TBI) | Rat | 10 mg/kg (IP, twice daily for 7 days) | Significant reduction in contusion volume and improved sensorimotor function | [10] |

| (-)-P7C3-S243 | Parkinson's Disease (MPTP) | Mouse | 5 mg/kg/day (IP) | Nearly complete rescue of tyrosine hydroxylase positive (TH+) neurons | [4] |

| P7C3-A20 | Amyotrophic Lateral Sclerosis | Mouse | 10 mg/kg/day (IP) | Increased survival of spinal motor neurons | [8] |

| P7C3-A20 | Ischemic Stroke | Mouse | 10 mg/kg (IP) | Restored NAD+ levels and increased neurogenesis | [11] |

Table 3: Pharmacokinetic Properties of P7C3

| Parameter | Value | Route of Administration | Species | Reference |

| Oral Bioavailability | 32% | Oral | Mouse | [3] |

| Half-life (t1/2) | 6.7 hours | Intraperitoneal (IP) | Mouse | [3] |

| Blood-Brain Barrier | Readily crosses | Oral, IP | Mouse | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of P7C3 compounds.

In Vivo Neurogenesis Assay (BrdU Labeling)

This protocol is adapted from studies assessing the proneurogenic effects of P7C3 compounds.[5][12]

Objective: To quantify the rate of newborn neuron survival in the dentate gyrus of the hippocampus.

Materials:

-

P7C3 compound or vehicle

-

5-bromo-2'-deoxyuridine (BrdU) (Sigma-Aldrich)

-

Sterile PBS

-

Anesthetic (e.g., isoflurane)

-

Perfusion solutions (PBS and 4% paraformaldehyde in PBS)

-

Cryostat or microtome

-

Primary antibodies: anti-BrdU (e.g., rat monoclonal), anti-NeuN (e.g., mouse monoclonal)

-

Fluorescently labeled secondary antibodies

-

Mounting medium with DAPI

Procedure:

-

Animal Dosing: Administer P7C3 compound or vehicle to adult mice daily for the desired duration (e.g., 7 days) via oral gavage or intraperitoneal (IP) injection.

-

BrdU Administration: On specified days of the treatment period, inject mice with BrdU (e.g., 50-100 mg/kg, IP) to label dividing cells. A common regimen is a single injection followed by a chase period.

-

Tissue Collection: At the end of the experiment, deeply anesthetize the mice and perform transcardial perfusion first with ice-cold PBS to clear the blood, followed by 4% paraformaldehyde (PFA) to fix the tissue.

-

Brain Extraction and Post-fixation: Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS until it sinks.

-

Sectioning: Freeze the brain and cut 40 µm coronal sections through the hippocampus using a cryostat or freezing microtome.

-

Immunohistochemistry:

-

DNA Denaturation: To expose the BrdU epitope, incubate free-floating sections in 2N HCl for 30 minutes at 37°C, followed by neutralization in 0.1 M borate (B1201080) buffer (pH 8.5).

-

Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-BrdU and anti-NeuN) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate sections with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.

-

Counterstaining and Mounting: Stain nuclei with DAPI and mount sections onto slides with mounting medium.

-

-

Imaging and Quantification: Capture fluorescent images of the dentate gyrus using a confocal microscope. Quantify the number of BrdU-positive and BrdU/NeuN double-positive cells using stereological methods.

Figure 2: In Vivo Neurogenesis Assay Workflow. Max Width: 760px.

Morris Water Maze (MWM) for Cognitive Assessment

This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory.[13][14]

Objective: To evaluate the effect of P7C3 compounds on cognitive function.

Materials:

-

Circular water tank (e.g., 1.5 m diameter)

-

Opaque, non-toxic substance to make the water cloudy (e.g., non-fat milk powder or tempera paint)

-

Submersible platform

-

Video tracking system and software

-

Distinct visual cues placed around the room

Procedure:

-

Apparatus Setup: Fill the tank with water (20-22°C) and make it opaque. Place the escape platform in a fixed location in one of the quadrants, submerged just below the water surface. Arrange prominent visual cues around the tank.

-

Acquisition Phase (Training):

-

For several consecutive days (e.g., 5 days), conduct multiple training trials per day (e.g., 4 trials).

-

For each trial, gently place the animal into the water facing the wall at one of the four starting positions (North, South, East, West), with the sequence varied daily.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to associate the location with escape.

-

Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

-

-

Probe Trial (Memory Test):

-

24 hours after the last training trial, remove the platform from the tank.

-

Place the animal in the tank at a novel start position and allow it to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the data from the probe trial to assess spatial memory retention.

NAMPT Enzymatic Activity Assay

This in vitro assay measures the direct effect of P7C3 compounds on NAMPT activity.[8][15]

Objective: To quantify the enzymatic activity of NAMPT in the presence of P7C3 compounds.

Materials:

-

Recombinant human NAMPT

-

Nicotinamide (NAM)

-

5-phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PRPP, ATP, NMNAT, ADH, and ethanol.

-

Compound and Enzyme Addition: In a 96-well plate, add varying concentrations of the P7C3 compound or vehicle (DMSO). Then, add recombinant NAMPT to each well.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NAM to each well.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). The increase in absorbance at 340 nm corresponds to the production of NADH, which is proportional to NAMPT activity.

-

Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the P7C3 compound. Plot the V0 against the compound concentration to determine the dose-response relationship and calculate the EC50 value for NAMPT activation.

Figure 3: NAMPT Enzymatic Activity Assay Workflow. Max Width: 760px.

Conclusion

The P7C3 class of compounds holds immense promise for the development of novel therapeutics for a wide array of neurological conditions characterized by neuronal loss and cognitive impairment. Their well-defined mechanism of action, centered on the activation of the NAMPT-NAD+-SIRT1 pathway, provides a strong rationale for their neuroprotective and proneurogenic effects. The extensive preclinical data, including robust in vivo efficacy and favorable pharmacokinetic properties, underscore their potential for clinical translation. This technical guide serves as a foundational resource for researchers and drug developers, providing the necessary data and methodological insights to further explore and harness the therapeutic potential of P7C3 compounds. Continued investigation into their long-term safety and efficacy in more complex disease models will be crucial for their advancement into clinical trials.

References

- 1. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 3. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

(S)-P7C3-OMe: A Technical Guide to Blood-Brain Barrier Penetration Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-P7C3-OMe molecule, a member of the aminopropyl carbazole (B46965) class of compounds, holds significant promise for the treatment of neurodegenerative diseases and brain injuries. A critical determinant of its therapeutic efficacy is its ability to traverse the blood-brain barrier (BBB) and reach its targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the BBB penetration potential of this compound and its analogs, summarizing available quantitative data, detailing relevant experimental protocols for assessing BBB permeability, and illustrating the key signaling pathway associated with its neuroprotective effects.

Introduction

The P7C3 series of compounds, including this compound, are known for their potent neuroprotective properties.[1] These compounds have been shown to enhance the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[1] By boosting NAD+ levels, P7C3 compounds can mitigate neuronal cell death in various models of neurodegeneration and injury.[2][3] The therapeutic potential of these compounds for CNS disorders is fundamentally linked to their ability to cross the BBB. This guide consolidates the current understanding of the BBB penetration of this promising class of molecules.

Quantitative Data on Blood-Brain Barrier Penetration

| Compound | Administration Route | Brain to Plasma Ratio (Kp) | Species | Reference |

| (-)-P7C3-S243 | Oral | ~1.0 | Not Specified | [2] |

| P7C3-S243 | Intraperitoneal | 0.45 - 0.52 | Rat | [4] |

Note: The near-equal partitioning of (-)-P7C3-S243 between brain and plasma (Kp ~1.0) when dosed orally suggests excellent BBB penetration.[2] The blood-to-brain ratio for P7C3-S243 determined via intraperitoneal injection further supports the ability of this class of compounds to enter the CNS.[4]

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

The evaluation of a compound's ability to cross the BBB is a critical step in the development of CNS-active drugs. A variety of in vitro and in vivo methods are employed to determine BBB permeability.

In Vitro Models

3.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method used to predict the passive diffusion of a compound across the BBB.[5]

-

Principle: A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to create an artificial membrane that mimics the lipid composition of the BBB.[5] The test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time, typically by LC-MS/MS.[6]

-

Protocol Outline:

-

Prepare a lipid solution (e.g., 20 mg/mL porcine polar brain lipid in dodecane).

-

Coat the filter membrane of a 96-well donor plate with 5 µL of the lipid solution.

-

Prepare the test compound in a buffer solution (e.g., PBS with 5% DMSO) at a known concentration (e.g., 10 µM) and add it to the donor wells.[6]

-

Fill the acceptor wells of a separate 96-well plate with buffer.

-

Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 16-20 hours) at room temperature.[6][7]

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

-

The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

-

3.1.2. Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, forms a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. While primarily used to predict oral drug absorption, it can also provide insights into general permeability and the potential for active transport that may be relevant to the BBB.[8][9]

-

Principle: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[9] The test compound is added to either the apical (top) or basolateral (bottom) chamber, and its transport to the opposing chamber is measured over time.[8]

-

Protocol Outline:

-

Seed Caco-2 cells onto collagen-coated Transwell inserts in a 24-well plate format.

-

Culture the cells for 21 days, changing the media every 2-3 days, to allow for differentiation and formation of a tight monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add the test compound (e.g., at 10 µM) to the donor chamber (apical or basolateral).

-

Incubate for a specified time (e.g., 2 hours) at 37°C.[8]

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Analyze the concentration of the compound in the samples by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated as: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

By performing the assay in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[9]

-

In Vivo Models

3.2.1. In Vivo Microdialysis

In vivo microdialysis is a powerful technique for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a living animal, providing a direct assessment of BBB penetration.[10][11]

-

Principle: A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a specific brain region of an anesthetized or freely moving animal.[12] The probe is perfused with a physiological solution (perfusate), and small molecules from the surrounding ISF diffuse across the membrane into the perfusate, which is then collected as dialysate for analysis.[10]

-

Protocol Outline:

-

Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum or hippocampus) of the experimental animal (e.g., rat or mouse) and allow for recovery.[10]

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).[10][12]

-

After a stabilization period, administer the test compound systemically (e.g., via intravenous or intraperitoneal injection).

-

Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes).

-

Simultaneously, collect blood samples to determine the plasma concentration of the compound.

-

Analyze the concentration of the compound in the dialysate and plasma samples using a highly sensitive analytical method such as LC-MS/MS.

-

The in vivo recovery of the probe should be determined to calculate the actual unbound concentration in the brain ISF.

-

The brain-to-plasma concentration ratio (Kp,uu) can then be calculated as the ratio of the area under the curve (AUC) of the unbound concentration in the brain ISF to the AUC of the unbound concentration in plasma.

-

Signaling Pathway and Experimental Workflows

The neuroprotective effects of the P7C3 class of compounds are attributed to their ability to enhance the activity of NAMPT, leading to increased cellular NAD+ levels. This pathway is crucial for neuronal survival and function.

Caption: this compound signaling pathway enhancing neuroprotection.

The following diagram illustrates a typical experimental workflow for evaluating the BBB penetration of a novel compound like this compound.

Caption: Experimental workflow for BBB penetration assessment.

Conclusion

The available evidence strongly suggests that the P7C3 class of compounds, including this compound, possesses favorable characteristics for penetrating the blood-brain barrier. Quantitative data from close analogs demonstrate significant brain exposure after systemic administration. The established in vitro and in vivo methodologies detailed in this guide provide a robust framework for the definitive characterization of this compound's BBB permeability. Further studies employing these techniques are warranted to precisely quantify the brain uptake of this compound and to fully elucidate its potential as a therapeutic agent for a range of debilitating neurological disorders.

References

- 1. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective efficacy of P7C3-S243 in the 6-hydroxydopamine model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

(S)-P7C3-OMe: An In-Depth Technical Guide on its Therapeutic Potential in Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Advent of the P7C3 Class of Neuroprotective Agents

The landscape of neurodegenerative disease therapeutics has been challenging, with a critical need for novel mechanisms that can halt or reverse the inexorable loss of neurons. The discovery of the aminopropyl carbazole (B46965) compound P7C3 marked a significant advancement, emerging from a target-agnostic, in vivo screen designed to identify molecules that enhance the net magnitude of adult hippocampal neurogenesis.[1][2] This screen revealed that P7C3 promotes the survival of newborn neurons in the dentate gyrus, rather than stimulating their proliferation.[1][3]

Subsequent medicinal chemistry efforts led to the development of more potent and pharmacologically optimized analogs, including P7C3-A20 and the enantiomerically pure (-)-P7C3-S243.[2] The compound (S)-P7C3-OMe is a specific stereoisomer within this class. It is important to note that structure-activity relationship studies have demonstrated that the (R)-enantiomer of P7C3-OMe retains the majority of the proneurogenic and neuroprotective activity, while the (S)-enantiomer is significantly less active.[4] Despite this, the exploration of the entire chemical space is crucial for a comprehensive understanding of the target and mechanism. This guide will delve into the core mechanism of action of the P7C3 class, its demonstrated efficacy in a wide range of preclinical neurodegeneration models, and the experimental frameworks used to validate its potential, with the understanding that the data primarily reflects the properties of the more active analogs.

Core Mechanism of Action: Activation of the NAD⁺ Salvage Pathway

The neuroprotective effects of the P7C3 compound family are rooted in their ability to enhance the activity of a critical enzyme: nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[5][6] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD⁺) from nicotinamide.[5] NAD⁺ is an essential coenzyme for cellular metabolism and energy production, and its depletion is a key pathological feature in many neurodegenerative conditions.

By allosterically modulating and enhancing the activity of NAMPT, P7C3 compounds lead to a restoration of intracellular NAD⁺ levels, particularly under conditions of cellular stress or injury that would otherwise lead to an energy crisis and cell death.[1][5] This mechanism is fundamental to the broad neuroprotective efficacy observed across diverse models of neuronal injury.[1][2]

The restoration of NAD⁺ pools has several critical downstream consequences. It supports mitochondrial function, preventing the mitochondrial membrane depolarization that is a key step in the apoptotic cascade.[7] Furthermore, NAD⁺ is a required co-substrate for sirtuins, such as SIRT1, which are protein deacetylases involved in cellular stress resistance, DNA repair, and synaptic plasticity.[7]

Preclinical Efficacy: this compound Analogs in Neurodegeneration Models

The therapeutic potential of the P7C3 class has been demonstrated across a remarkable breadth of preclinical models, suggesting a fundamental, disease-agnostic neuroprotective mechanism. The active analogs, particularly P7C3-A20 and (-)-P7C3-S243, have consistently shown robust efficacy.

| Neurodegenerative Condition | Animal Model | Compound(s) Tested | Dosage | Key Quantitative Outcomes & Findings | Citations |

| Alzheimer's Disease | TgF344-AD Rats | (-)-P7C3-S243 | 10 mg/kg/day | Protected against cognitive deficits and depressive-like behavior; blocked neurodegeneration in hippocampus and cortex without altering amyloid deposition. | [1] |

| Parkinson's Disease | MPTP Mouse Model | P7C3-A20, (-)-P7C3-S243 | 1-5 mg/kg/day | Achieved nearly complete rescue of tyrosine hydroxylase (TH+) positive cells in the substantia nigra pars compacta (SNc) at 5 mg/kg/day. | [2] |

| Parkinson's Disease | 6-OHDA Rat Model | P7C3-A20, P7C3-S243 | 10 mg/kg/day | Blocked dopaminergic neuron death in the SNc, preserved striatal dopamine (B1211576) levels, and preserved normal motor behavior, even when initiated after toxin exposure. | [8][9] |

| Amyotrophic Lateral Sclerosis (ALS) | G93A-SOD1 Mice | P7C3, P7C3-A20 | 2.5-5 mg/kg/day | P7C3-A20 provided significant protection from spinal motor neuron death at days 90, 100, 110, and 120 (p < 0.003 at all time points). | [2][10] |

| Traumatic Brain Injury (TBI) | Blast-Mediated Mouse Model | P7C3-S243, (-)-P7C3-S243 | 3-30 mg/kg/day (IP & Oral) | Blocked axonal degeneration in the hippocampus, corpus callosum, and cerebellum; preserved normal learning, memory, and motor coordination. | [11] |

| Spinal Cord Injury (SCI) | Contusion Rat Model | P7C3 | Not Specified | Increased survival of neurons and oligodendrocytes; promoted proliferation of oligodendrocyte progenitor cells, leading to improved locomotor function. | [12][13] |

Key Experimental Protocols and Workflows

The validation of P7C3's neuroprotective effects relies on a set of robust and well-characterized experimental models. The following sections detail the methodologies for key assays.

In Vivo Postnatal Hippocampal Neurogenesis Assay

This assay was foundational to the discovery of P7C3 and serves as a primary screen for the activity of new analogs.

-

Objective: To quantify the net magnitude of newly born neurons in the adult hippocampus.

-

Procedure:

-

Animal Model: Adult mice (e.g., C57BL/6).

-

Compound Administration: The test compound (e.g., (-)-P7C3-S243 at 10 mg/kg/day) is administered daily via intraperitoneal (IP) injection for a period of 7-10 days.[1]

-

Cell Labeling: A thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is co-administered (e.g., 50 mg/kg/day, IP) with the compound. BrdU is incorporated into the DNA of dividing cells.[1]

-

Tissue Processing: 24 hours after the final dose, animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested and post-fixed.

-

Immunohistochemistry: Brain sections are stained with antibodies against BrdU to label the newly born cells and neuronal markers (e.g., NeuN for mature neurons, DCX for immature neurons) to confirm cell fate.

-